molecular formula C10H5FN2O B8199152 6-Fluoro-4-cyanoquinoline N-oxide

6-Fluoro-4-cyanoquinoline N-oxide

Cat. No.: B8199152
M. Wt: 188.16 g/mol
InChI Key: XVHKGXOSKSKJCQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-cyanoquinoline N-oxide is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and cyano groups in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 6-Fluoro-4-cyanoquinoline N-oxide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid . This process involves cyclization and cycloaddition reactions, as well as nucleophilic substitution of fluorine atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Fluoro-4-cyanoquinoline N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the fluorine or cyano groups .

Scientific Research Applications

6-Fluoro-4-cyanoquinoline N-oxide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antineoplastic, and antiviral activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the production of dyes and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-cyanoquinoline N-oxide involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial and antineoplastic agent .

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-1-oxidoquinolin-1-ium-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHKGXOSKSKJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](C=CC(=C2C=C1F)C#N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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